rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate
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Overview
Description
Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexane ring substituted with a chloroacetyl group and a carboxylate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the chloroacetyl group: The chloroacetyl group can be introduced via a Friedel-Crafts acylation reaction using chloroacetyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the cyclohexane ring with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other functional groups.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The cyclohexane ring and carboxylate ester may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3S)-3-(2-bromoacetyl)cyclohexane-1-carboxylate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Methyl (1R,3S)-3-(2-fluoroacetyl)cyclohexane-1-carboxylate: Contains a fluoroacetyl group, offering different reactivity and properties.
Methyl (1R,3S)-3-(2-iodoacetyl)cyclohexane-1-carboxylate: Features an iodoacetyl group, which can undergo unique substitution reactions.
Uniqueness
Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15ClO3 |
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Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl (1R,3S)-3-(2-chloroacetyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h7-8H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI Key |
JXVYVJCDUKNEAD-JGVFFNPUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](C1)C(=O)CCl |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)CCl |
Origin of Product |
United States |
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